2-(methylamino)pyridine-4-carbothioamide
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Overview
Description
2-(Methylamino)pyridine-4-carbothioamide is a chemical compound with the molecular formula C7H9N3S and a molecular weight of 167.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a carbothioamide group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)pyridine-4-carbothioamide can be synthesized through a condensation reaction involving pyridine derivatives. One common method involves the reaction of 2-chloropyridine-4-carbothioamide with methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)pyridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .
Scientific Research Applications
2-(Methylamino)pyridine-4-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(methylamino)pyridine-4-carbothioamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the virulence of urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-4-carbothioamide: Similar structure but lacks the methyl group on the amino group.
2-(Ethylamino)pyridine-4-carbothioamide: Similar structure with an ethyl group instead of a methyl group.
2-(Dimethylamino)pyridine-4-carbothioamide: Contains two methyl groups on the amino group.
Uniqueness
2-(Methylamino)pyridine-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylamino group enhances its nucleophilicity and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(methylamino)pyridine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-9-6-4-5(7(8)11)2-3-10-6/h2-4H,1H3,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXSKDWTVFNECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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